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molecular formula C11H11N3O B5618175 1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE

1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE

Cat. No. B5618175
M. Wt: 201.22 g/mol
InChI Key: ZFWAVFITNQYLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332753

Procedure details

2-Bromo-4'-methylacetophenone (12.78 g; 0.06 mole), sodium triazole (5.46 g; 0.06 mole) in dry acetonitrile solution (100 ml) were stirred at 20° C. for 5 hours. The solvent was evaporated and the residue purified by chromatography using silica gel/chloroform to give 2-(1,2,4-triazol-1- yl)-4'-methylacetophenone as a white solid (mp 118.4° C.). The latter compound (3.0 g; 0.015 mole) together with sodium acetate (1.23 g; 0.015 mole) and acetic acid (30 ml), was stirred at 40° C. during the addition of bromine (2.38 g; 0.015 mole) in acetic acid (2 ml). The mixture was stirred for a further 30 minutes and poured into chloroform (50 ml) and washed with water and sodium bicarbonate solution. The chloroform layer was separated, dried (MgSO4) and evaporated to give crude 2-bromo-2-(1,2,4-triazol-1-yl)-4'-methylacetophenone.
Quantity
12.78 g
Type
reactant
Reaction Step One
Name
sodium triazole
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].N1C=[CH:15][N:14]=[N:13]1.[Na].[C:18](#[N:20])C>>[N:14]1([CH2:2][C:3]([C:5]2[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=2)=[O:4])[CH:15]=[N:20][CH:18]=[N:13]1 |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
12.78 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
sodium triazole
Quantity
5.46 g
Type
reactant
Smiles
N1N=NC=C1.[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CC(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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